2-methyl-N-quinolin-3-ylpropanamide
Overview
Description
2-methyl-N-quinolin-3-ylpropanamide is a compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methyl-N-quinolin-3-ylpropanamide, can be achieved through several classical methods such as the Skraup, Doebner–von Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For example, the Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more common . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-quinolin-3-ylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .
Scientific Research Applications
2-methyl-N-quinolin-3-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-quinolin-3-ylpropanamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-quinolin-3-yl
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: Similar structure but lacks the propanamide group.
Properties
IUPAC Name |
2-methyl-N-quinolin-3-ylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMJHSXEDRTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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